

A Comprehensive Technical Guide to N-(4-carboxyphenyl)glycine: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[(Carboxymethyl)amino]benzoic acid

Cat. No.: B187148

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-(4-carboxyphenyl)glycine, a molecule of significant interest in medicinal chemistry and drug discovery. Moving beyond a simple datasheet, this document offers a detailed examination of its nomenclature, physicochemical properties, synthesis, and potential applications, grounded in established scientific principles and supported by relevant literature.

Introduction: Unveiling N-(4-carboxyphenyl)glycine

N-(4-carboxyphenyl)glycine is a non-proteinogenic amino acid derivative. Its structure, featuring a glycine moiety attached to a benzoic acid at the para position, presents a unique scaffold for chemical exploration. This arrangement of a flexible amino acid linker and a rigid aromatic carboxylic acid provides a versatile platform for designing molecules with specific biological activities. Understanding the nuances of this compound, from its various names to its chemical behavior, is crucial for its effective utilization in research and development. Glycine itself plays a fundamental role in numerous biological processes, acting as a neurotransmitter and a key component of proteins like collagen.^{[1][2]} The addition of the 4-carboxyphenyl group

significantly alters its properties, opening up new avenues for its application as a building block in the synthesis of more complex molecules.

Nomenclature and Identification: A Multifaceted Identity

The compound is known by several names, which can sometimes lead to ambiguity in literature and databases. A clear understanding of its alternate names is essential for comprehensive information retrieval.

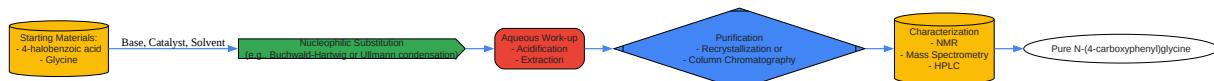
Name Type	Name	Source/Reference
Systematic Name (IUPAC)	4-[(carboxymethyl)amino]benzoic acid	Simson Pharma Limited
Alternate Systematic Name	p-Carboxyphenylaminoacetic acid	Simson Pharma Limited
Common Name	N-(4-carboxyphenyl)glycine	---
Synonym	4-Glycinobenzoic acid	---
CAS Registry Number	19074-55-6	---

This table summarizes the various names and the CAS number for N-(4-carboxyphenyl)glycine, facilitating its unambiguous identification.

Physicochemical Properties: Predicting Behavior

While extensive experimental data for N-(4-carboxyphenyl)glycine's physicochemical properties are not readily available in public databases, we can infer its likely characteristics based on its structure. The presence of two carboxylic acid groups and a secondary amine suggests it is a zwitterionic compound with high polarity.

Predicted Properties:


- pKa: The molecule will have at least two pKa values corresponding to the two carboxylic acid groups and one for the secondary amine. The pKa of a molecule is crucial as it influences its ionization state at different pH levels, which in turn affects its solubility, absorption, and interaction with biological targets.[3]
- Solubility: High solubility in aqueous solutions, particularly at neutral and alkaline pH, is expected due to the presence of the charged carboxylate and ammonium groups.
- LogP: A low octanol-water partition coefficient (LogP) is predicted, indicating its hydrophilic nature.

Further experimental determination of these properties is crucial for its application in drug development, as they significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Purification: A Practical Approach

A robust and reproducible synthesis protocol is paramount for obtaining high-quality N-(4-carboxyphenyl)glycine for research purposes. The following is a generalized, yet detailed, experimental protocol based on common synthetic routes for analogous compounds, such as the nucleophilic substitution of a halo-substituted benzoic acid with glycine.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification of N-(4-carboxyphenyl)glycine.

Step-by-Step Experimental Protocol

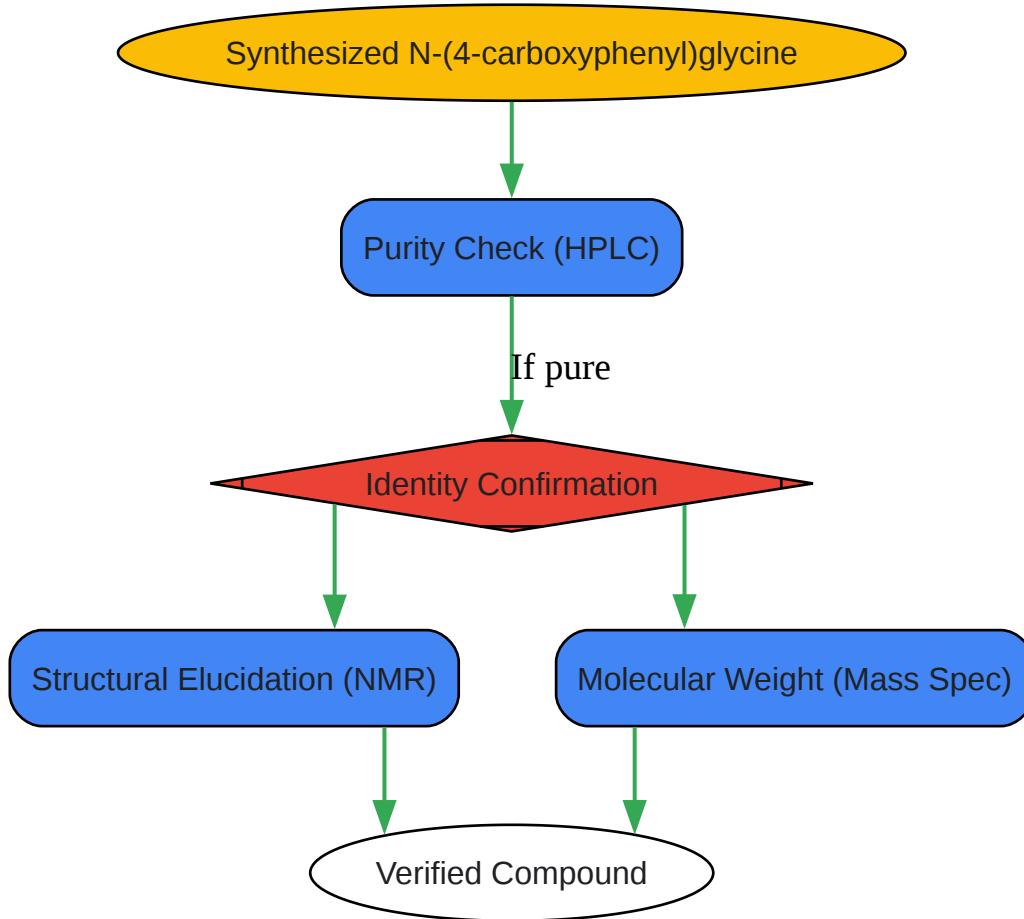
Materials:

- 4-bromobenzoic acid
- Glycine
- Copper(I) iodide (CuI)
- L-proline
- Potassium carbonate (K₂CO₃)
- Dimethyl sulfoxide (DMSO)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoic acid (1 equivalent), glycine (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.5 equivalents).
- **Solvent Addition:** Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The volume should be sufficient to dissolve the reactants upon heating.
- **Reaction:** Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.


Analytical Characterization: Ensuring Purity and Identity

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-(4-carboxyphenyl)glycine. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Techniques

Technique	Purpose	Expected Observations
¹ H NMR Spectroscopy	Structural elucidation and confirmation of proton environments.	Signals corresponding to the aromatic protons of the benzene ring, the methylene protons of the glycine backbone, and the amine proton.
¹³ C NMR Spectroscopy	Confirmation of the carbon skeleton.	Resonances for the two carboxylic acid carbons, the aromatic carbons, and the methylene carbon.
Mass Spectrometry (MS)	Determination of the molecular weight and confirmation of the molecular formula.	A molecular ion peak corresponding to the exact mass of N-(4-carboxyphenyl)glycine (C ₉ H ₉ NO ₄).
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used. ^{[4][5][6][7][8][9]}

Logical Flow for Analysis

[Click to download full resolution via product page](#)

Caption: Logical workflow for the analytical characterization of N-(4-carboxyphenyl)glycine.

Applications in Research and Drug Development

While N-(4-carboxyphenyl)glycine itself may not be a therapeutic agent, its structural motifs are valuable in medicinal chemistry. Phenylglycine derivatives are found in a variety of biologically active natural products.[\[10\]](#)

Potential Applications:

- Scaffold for Drug Design: The molecule can serve as a starting point or a key building block for the synthesis of more complex molecules with potential therapeutic activities. Its rigid

aromatic core and flexible amino acid side chain allow for systematic structural modifications to explore structure-activity relationships (SAR).

- **Linker in PROTACs and Other Conjugates:** The bifunctional nature of N-(4-carboxyphenyl)glycine, with two carboxylic acid groups, makes it a potential candidate for use as a linker in targeted protein degraders (PROTACs) or other bioconjugates.
- **Fragment-Based Drug Discovery:** As a small molecule with defined chemical features, it can be used in fragment-based screening to identify initial hits against biological targets.

Conclusion and Future Directions

N-(4-carboxyphenyl)glycine is a versatile chemical entity with significant potential in the fields of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its nomenclature, synthesis, and potential applications. Further research is warranted to fully elucidate its physicochemical properties and explore its biological activity in various contexts. The development of novel synthetic routes and the investigation of its utility as a scaffold and linker will undoubtedly contribute to the advancement of therapeutic design and development.

References

- Separation of N-(4-Bromo-2-carboxyphenyl)glycine on Newcrom R1 HPLC column. SIELC Technologies.
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. 2023;8(33):30154-30168.
- HPLC Methods for analysis of Glycine. HELIX Chromatography.
- HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography.
- Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. Vanderbilt University.
- Al Toma RS, Brieke C, Cryle MJ, Süssmuth RD. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Nat Prod Rep. 2015;32(8):1207-1235.
- Razak MA, Begum PS, Viswanath B, Rajagopal S. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review. Oxid Med Cell Longev. 2017;2017:1716701.
- Franco R, Rivas-Santisteban R, Cuezva JM. Glycine: The Smallest Anti-Inflammatory Micronutrient. Nutrients. 2023;15(14):3137.

- Method for detecting glycine and impurities thereof by high performance liquid chromatography. Google Patents.
- Manly CJ, Takacs-Kollar A, Lauffer D, Johnson D. The pKa Distribution of Drugs: Application to Drug Discovery. *Curr Med Chem.* 2007;14(22):2363-2374.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online.](#)

Sources

- 1. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of N-(4-Bromo-2-carboxyphenyl)glycine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to N-(4-carboxyphenyl)glycine: Nomenclature, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187148#alternate-names-for-n-4-carboxyphenyl-glycine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com